Camphoric anhydride

Description

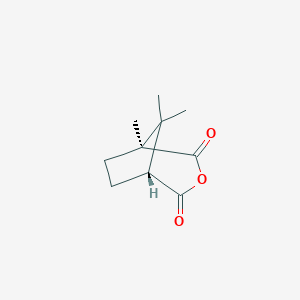

Structure

3D Structure

Properties

CAS No. |

76-32-4 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |

InChI |

InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1 |

InChI Key |

VFZDNKRDYPTSTP-QUBYGPBYSA-N |

SMILES |

CC1(C2CCC1(C(=O)OC2=O)C)C |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C(=O)OC2=O |

Canonical SMILES |

CC1(C2CCC1(C(=O)OC2=O)C)C |

Other CAS No. |

595-31-3 |

Origin of Product |

United States |

Historical Trajectories and Fundamental Significance of Camphor Derivatives in Organic Chemistry Research

The story of camphoric anhydride (B1165640) is intrinsically linked to its parent compound, camphor (B46023). The study of camphor and its derivatives has a rich history, playing a pivotal role in the development of organic chemistry. French pharmacist Nicolas Vauquelin was the first to isolate and study camphoric acid in the early 19th century. wikipedia.org The structural elucidation of camphor, a bicyclic monoterpene, and its derivatives was a significant challenge that spurred the development of new theories and experimental techniques in the field. slideshare.netslideshare.net The oxidation of camphor to camphoric acid, and subsequently to camphoric anhydride, was a key reaction in determining the structure of the parent molecule. wikipedia.orgslideshare.netslideshare.net This historical work laid the foundation for the use of camphor and its derivatives as "chiral pool" starting materials, providing readily available, enantiomerically pure building blocks for the synthesis of complex organic molecules. researchgate.net The rigid, bicyclic framework of these compounds has made them invaluable as scaffolds and chiral auxiliaries in asymmetric synthesis. researchgate.netontosight.ai

Structural Characteristics and Their Implications for Reactivity Studies of Camphoric Anhydride

Camphoric anhydride (B1165640), with the chemical formula C10H14O3, is a white crystalline solid. chembk.com Its formal name is 1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione. ontosight.ai The molecule possesses a unique and rigid bicyclic structure, which is a direct consequence of its origin from camphor (B46023). ontosight.ai This strained ring system is a key determinant of its reactivity.

| Property | Value |

| Molecular Formula | C10H14O3 |

| Molar Mass | 182.22 g/mol |

| Melting Point | 222-225 °C |

| Boiling Point | 269-271 °C |

| Appearance | White crystalline solid |

| Solubility | Soluble in alcohol and ether; insoluble in water. |

| Table 1: Physicochemical Properties of Camphoric Anhydride chembk.comchemdad.com |

The anhydride functional group is the primary site of reactivity in this compound. It is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity allows for the introduction of a variety of functional groups, making it a versatile intermediate in organic synthesis. ontosight.ai For instance, it can undergo hydrolysis to form camphoric acid, and can react with amines and alcohols to form amides and esters, respectively. ontosight.aispcmc.ac.in The stereochemistry of the molecule, with its chiral centers inherited from camphor, is another crucial feature. This chirality is exploited in asymmetric synthesis, where this compound can be used as a chiral resolving agent or as a starting material for the synthesis of other chiral molecules. spcmc.ac.inontosight.ai

Mechanistic Investigations of Camphoric Anhydride Reactivity

Ring-Opening Reactions: Detailed Mechanistic Pathways

The reactivity of camphoric anhydride (B1165640) is dominated by the susceptibility of its anhydride ring to nucleophilic attack, leading to ring-opening. These reactions can be initiated by a variety of nucleophiles and can be catalyzed by acids or organocatalysts, each following distinct mechanistic pathways.

Nucleophilic Acyl Substitution and Alcoholysis

The fundamental reaction of camphoric anhydride is nucleophilic acyl substitution. In this process, a nucleophile attacks one of the carbonyl carbons of the anhydride. This addition leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the cleavage of the carbon-oxygen-carbon bond of the anhydride ring and the formation of a new acyl derivative. vanderbilt.edubyjus.comchemistrytalk.org

Alcoholysis is a specific and widely utilized example of nucleophilic acyl substitution involving an alcohol as the nucleophile. The reaction of this compound with an alcohol yields a monoester of camphoric acid. vanderbilt.edulibretexts.org The general mechanism involves the attack of the alcohol on a carbonyl carbon, forming a tetrahedral intermediate which then breaks down to give the ester and a carboxylic acid. vanderbilt.edu Acid anhydrides are generally less reactive than acid chlorides but are still effective acylating agents for alcohols. vanderbilt.eduuomustansiriyah.edu.iq The reactivity in alcoholysis reactions follows the order of 1° > 2° > 3° alcohols. vanderbilt.edu

A study on the esterification of the sterically hindered camphoric acid with solanesol (B192409) highlighted two strategies involving anhydride formation to overcome steric challenges. One method utilized pre-formed this compound, while the other involved its in situ formation. vnu.edu.vn This underscores the enhanced reactivity of the anhydride towards nucleophiles compared to the diacid. vnu.edu.vn

Acid-Catalyzed and Organocatalytic Ring-Opening Processes

The ring-opening of this compound can be facilitated by catalysts. Under acidic conditions, the carbonyl group of the anhydride is protonated, which activates it towards nucleophilic attack. byjus.comchemistrytalk.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and expulsion of the leaving group to yield the ring-opened product. byjus.com

Organocatalysis has emerged as a powerful tool for the ring-opening reactions of cyclic anhydrides, including this compound. For instance, the ring-opening alternating copolymerization (ROAC) of this compound with various epoxides can be efficiently catalyzed by simple organo-bases like tBuP2. researchgate.net Kinetic studies of such polymerizations have revealed a zero-order dependence on the anhydride concentration, suggesting that the ring-opening of the anhydride is not the rate-determining step. researchgate.netresearchgate.net In some organocatalytic systems for the copolymerization of anhydrides and epoxides, a Lewis acid like triethyl borane (B79455) (TEB) is used in conjunction with a phosphazene base. The Lewis acid activates the epoxide, facilitating its ring-opening by the propagating species. researchgate.netresearchgate.net The mechanism often involves the formation of an ate complex between the propagating oxyanion and the Lewis acid. researchgate.net

Functionalization and Derivatization Strategies

The inherent structure of this compound allows for a variety of functionalization and derivatization reactions, extending its utility in the synthesis of complex molecules and polymers.

Imidization and Amidation Reactions

This compound readily undergoes reactions with primary amines to form amides and subsequently imides. The initial reaction is an amidation, a type of nucleophilic acyl substitution where the amine acts as the nucleophile. vanderbilt.edulibretexts.org This reaction proceeds through a tetrahedral intermediate to give a carbamic acid, which can then cyclize to form the imide with the elimination of water, often requiring heat. google.com This process is fundamental in the synthesis of polyimides, where dianhydrides react with diamines. researchgate.net D-camphoric anhydride has been used as a chiral auxiliary for the resolution of racemic primary amines through the formation of diastereomeric imides, which can be separated by chromatography. iisc.ac.in The reaction involves treating the amine with this compound in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). iisc.ac.in

The reaction of anhydrides with two equivalents of an amine yields an amide and an amine salt of the carboxylic acid. libretexts.org This is because the initially formed carboxylic acid protonates a second molecule of the amine base. libretexts.org

Esterification and Polycondensation Reaction Dynamics

This compound is a key monomer in the synthesis of polyesters through polycondensation and ring-opening polymerization. Polycondensation typically involves the reaction of a diol with a dicarboxylic acid or its derivative, like an anhydride. recercat.cat Camphoric acid, derived from camphor (B46023), has been used in polycondensation reactions with various diols, catalyzed by acids like p-toluenesulfonic acid, to produce polyesters with varying thermal properties. recercat.cat

The ring-opening copolymerization of this compound with epoxides is a significant route to perfectly alternating polyesters. researchgate.netnih.gov This "tandem catalysis" approach can involve the in situ formation of the anhydride from the corresponding dicarboxylic acid, followed by its copolymerization. nih.govresearchgate.net The use of organocatalysts in these reactions allows for controlled polymerization, yielding polyesters with specific molecular weights and distributions. researchgate.netresearchgate.net For example, a self-switchable terpolymerization has been demonstrated using a mixture of this compound, propylene (B89431) oxide, and ε-caprolactone, catalyzed by an organo-base. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Products | Key Mechanistic Feature |

| Alcoholysis | This compound, Alcohol | Typically uncatalyzed or acid-catalyzed | Monoester of camphoric acid | Nucleophilic acyl substitution via tetrahedral intermediate. vanderbilt.educhemistrytalk.org |

| Amidation | This compound, Primary amine | - | Carboxamide | Nucleophilic attack by the amine on the carbonyl carbon. vanderbilt.edulibretexts.org |

| Imidization | This compound, Primary amine | Heat, Coupling agents (e.g., DCC) | Imide | Initial amidation followed by intramolecular cyclization and dehydration. google.comiisc.ac.in |

| Polycondensation | This compound, Diol | Acid catalyst (e.g., p-TFA) | Polyester (B1180765) | Step-growth polymerization. recercat.cat |

| ROAC | This compound, Epoxide | Organocatalyst (e.g., tBuP2) | Alternating polyester | Ring-opening of both monomers, often with activation of the epoxide by the catalyst. researchgate.netresearchgate.net |

Remote C-H Functionalization Studies

While reactions at the anhydride group are primary, recent advancements in C-H functionalization provide opportunities to modify the camphor scaffold at traditionally unreactive positions. researchgate.netnih.gov Remote C-H functionalization often relies on radical-mediated processes, such as intramolecular hydrogen atom transfer (HAT). nih.gov In this strategy, a reactive radical species, often generated from a directing group attached to the molecule, abstracts a hydrogen atom from a remote C-H bond, creating a carbon-centered radical that can be further functionalized. nih.gov

While specific studies on the remote C-H functionalization of this compound itself are emerging, the broader field of camphor chemistry provides relevant insights. researchgate.netnih.gov For example, methods have been developed for the remote C-H amination and alkylation of camphor at the C8 position through hydrogen-atom abstraction. researchgate.net These strategies often involve the use of a directing group to position a radical initiator in proximity to the target C-H bond. The development of such methods for this compound could open new avenues for creating complex, functionalized derivatives from this renewable starting material.

Stereochemical Aspects and Chiral Induction in Reactions Involving this compound

The rigid, bicyclic structure of this compound, which is derived from naturally occurring camphor, possesses inherent chirality. This stereochemistry is a pivotal feature that governs the stereochemical outcomes of its reactions, making it a valuable tool in asymmetric synthesis for inducing chirality in other molecules. The principle of chiral induction relies on the transfer of stereochemical information from a chiral molecule to a new stereocenter being formed in a reaction. In the context of this compound, its well-defined three-dimensional structure creates a sterically and electronically differentiated environment that can influence the trajectory of an approaching nucleophile.

The reaction of (1R)-(-)-camphoric anhydride with chiral primary amines serves as a clear example of this stereochemical influence. Due to the steric hindrance caused by the gem-dimethyl group and the C1-methyl group, the two carbonyl groups of the anhydride are not equivalent. Nucleophilic attack can occur at either the C1-carbonyl (C=O adjacent to the quaternary carbon) or the C4-carbonyl. The inherent chirality of both the anhydride and the amine nucleophile leads to the formation of diastereomeric products, and the ratio of these products is a measure of the stereoselectivity of the reaction.

A study on the reaction between cis-camphoric anhydride and the enantiomers of 1-phenylethylamine (B125046) and 1-(1-naphthyl)ethylamine (B3023371) demonstrated this diastereoselectivity. The reaction results in the formation of two diastereomeric amic-acids. The degree of stereoselectivity, expressed as the diastereomeric excess (d.e.), is influenced by the nature of the amine and the reaction conditions.

| Chiral Amine | Diastereomer Ratio (C1-attack : C4-attack) | Diastereomeric Excess (d.e.) (%) |

| (R)-1-Phenylethylamine | 70 : 30 | 40 |

| (S)-1-Phenylethylamine | 33 : 67 | 34 |

| (R)-1-(1-Naphthyl)ethylamine | 88 : 12 | 76 |

| (S)-1-(1-Naphthyl)ethylamine | 16 : 84 | 68 |

Table 1: Diastereoselectivity in the reaction of cis-camphoric anhydride with chiral primary amines.

The data indicates that the steric bulk of the nucleophile plays a significant role in the stereochemical outcome. The more sterically demanding 1-(1-naphthyl)ethylamine leads to a higher degree of diastereoselectivity compared to 1-phenylethylamine. This suggests that the chiral environment of the this compound framework effectively discriminates between the possible transition states, favoring the one with the least steric interaction. This use of a chiral molecule to control the formation of diastereomers is a fundamental strategy in asymmetric synthesis. masterorganicchemistry.com

Theoretical and Computational Analyses of Reaction Mechanisms and Transition States

Theoretical and computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms and the structures of transient species like transition states, which are often inaccessible through experimental methods alone. nih.gov For this compound, computational analyses, particularly using Density Functional Theory (DFT), have been employed to understand its structure, reactivity, and the origins of stereoselectivity in its reactions.

A combined approach using nuclear magnetic resonance (NMR) spectroscopy, molecular dynamics (MD) simulations, and quantum mechanical (QM) calculations (including DFT methods like B3LYP and M062X) has been used to determine the solution-state structure of this compound. researchgate.net Such studies are foundational, as a precise understanding of the ground-state conformation of the molecule is essential for modeling its reactions.

More specific to reaction mechanisms, computational studies have investigated the nucleophilic attack on the carbonyl groups of this compound. In a study detailing the reaction of this compound with 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones, it was observed that the reaction proceeds with high regioselectivity. The nucleophilic amine preferentially attacks the less sterically hindered carbonyl group. Theoretical investigations at the B3LYP and MP2 levels of theory confirmed that this regioselectivity is governed by the steric effect of the gem-dimethyl group adjacent to one of the carbonyls. researchgate.net This steric hindrance raises the energy of the transition state for attack at the more hindered carbonyl, making the alternative pathway more favorable.

Applications of Camphoric Anhydride As a Chiral Building Block and Advanced Material Precursor

Camphoric Anhydride (B1165640) in Asymmetric Synthesis Research

The precise control of three-dimensional molecular architecture is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereoisomer. numberanalytics.com Camphoric anhydride, sourced from the chiral pool, provides a readily available and structurally rigid scaffold for the development of tools that guide the formation of specific enantiomers. uni-heidelberg.dechim.it

A primary application of this compound in asymmetric synthesis is its use as a precursor for chiral auxiliaries and ligands. ontosight.aiontosight.ai Chiral auxiliaries are compounds that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having fulfilled its role of inducing chirality. numberanalytics.com The camphor (B46023) framework's conformational rigidity is a key attribute, providing a predictable and stable steric environment to influence the approach of reagents. uni-heidelberg.de

Researchers have successfully synthesized a variety of chiral ligands derived from camphoric acid, the precursor to this compound. vnu.edu.vnresearchgate.net These ligands, often diamines or amino alcohols, can coordinate with metal catalysts to create chiral environments for a range of transformations. For instance, novel 1,3-diamine ligands derived from (+)-camphoric acid have been prepared and utilized in the enantioselective alkylation of aldehydes. researchgate.net Similarly, chiral salen ligands, synthesized through the condensation of optically active diamines derived from camphor with aldehydes, have proven effective in catalyzing reactions like the trimethylsilylcyanation of aldehydes. researchgate.netarkat-usa.org

Table 1: Examples of Chiral Ligands Derived from Camphoric Acid and Their Applications

| Ligand Type | Starting Material | Application | Achieved Selectivity (up to) |

|---|---|---|---|

| 1,3-Diamine Ligands | (+)-Camphoric Acid | Enantioselective alkylation of benzaldehyde | 86:14 enantiomeric ratio |

| Chiral Salen Ligands | (1R)-(+)-Camphor | Enantioselective trimethylsilylcyanation of aromatic aldehydes | 79% enantiomeric excess |

This table presents a summary of research findings on the application of chiral ligands derived from camphoric acid.

Derivatives of this compound have been instrumental in mediating a variety of enantioselective transformations. These reactions are crucial for producing enantiomerically pure compounds. numberanalytics.com The success of these transformations often relies on the ability of the camphor-derived chiral entity to effectively differentiate between the two possible transition states leading to the different enantiomers. iranchembook.ir

Examples of such transformations include:

Aldol (B89426) Reactions: Chiral auxiliaries derived from camphor can control the stereochemistry of aldol reactions, leading to the formation of enantiomerically pure β-hydroxy carbonyl compounds. numberanalytics.com

Alkylations: The use of camphor-derived auxiliaries is well-established for controlling the stereochemistry of alkylation reactions. numberanalytics.com

Diels-Alder Reactions: These powerful cycloaddition reactions can be rendered enantioselective through the use of chiral auxiliaries derived from camphor. numberanalytics.com

Michael Additions: Novel bifunctional thiourea (B124793) and squaramide organocatalysts synthesized from (+)-camphoric acid have shown efficiency in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins, achieving high yields and diastereoselectivities. researchgate.net

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. tcichemicals.com While asymmetric synthesis aims to produce a single enantiomer directly, resolution separates a pre-existing 50:50 mixture. This compound and its derivatives can be employed as resolving agents. This process typically involves reacting the racemic mixture with a chiral resolving agent, such as a derivative of this compound, to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional techniques like crystallization or chromatography. nih.gov

The use of non-chiral derivatizing agents, such as aromatic anhydrides, in conjunction with chiral chromatography columns is another effective method for the enantiomeric separation of certain compounds like aliphatic and aromatic amines. chemistrydocs.com While not directly using a this compound scaffold as the resolving agent, this highlights the broader utility of anhydrides in chiral separation protocols. chemistrydocs.com

Enantioselective Transformations Mediated by this compound Derivatives

Role in Polymer Chemistry and Advanced Materials Science

The unique structural features of this compound also make it a valuable monomer for the synthesis of advanced polymers. ontosight.ai Its bio-based origin from camphor, a renewable resource, aligns with the growing demand for sustainable materials. recercat.catrecercat.cat

This compound can be derived from camphoric acid, which serves as a bio-based diacid monomer. researchgate.netmdpi.com Researchers have successfully copolymerized camphoric acid with various diols to create a range of polyesters with tunable properties. researchgate.net For example, polyesters derived from camphoric acid have exhibited glass transition temperatures (Tg) ranging from -16 °C to 125 °C. researchgate.net Notably, polyethylene (B3416737) camphorate (PEC) has a Tg of 51 °C, and when copolymerized with conformationally rigid diols like isosorbide, the Tg can be elevated to 125 °C. recercat.catresearchgate.net

The incorporation of the bulky, bicyclic camphor structure into the polymer backbone can significantly influence the material's properties, often enhancing thermal stability. acs.org However, the steric hindrance from the methyl groups on the camphor structure can sometimes hinder the growth of high molecular weight polymers. acs.org Despite this, camphor-based polyesters have shown promising characteristics, including increased bio-based content and, in some cases, water degradability. researchgate.net For instance, agitation of polyethylene camphorate in deionized water for 14 days resulted in significant degradation of the polymer. researchgate.net

Table 2: Thermal Properties of Polyesters Derived from Camphoric Acid and Various Diols

| Diol | Resulting Polyester (B1180765) | Glass Transition Temperature (Tg) |

|---|---|---|

| Ethylene Glycol | Polyethylene Camphorate (PEC) | 51 °C |

| Erythritol (B158007) | Polyerythritan Camphorate | 100 °C |

This table summarizes the glass transition temperatures of various polyesters synthesized using camphoric acid as a monomer, based on research findings. recercat.catresearchgate.net

This compound has also been utilized as a hardener in the synthesis of thermosetting resins. researchgate.netmdpi.com Thermosets are polymers that are irreversibly cured to form a rigid, crosslinked network, offering high strength and thermal stability. mdpi.com In one study, a bio-based epoxy resin derived from isoeugenol (B1672232) was cured using this compound. researchgate.net By varying the molar ratio of the epoxy to the anhydride, the properties of the resulting thermoset could be optimized. mdpi.com

Furthermore, this compound is a precursor for the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. vt.edugoogle.com While the direct use of this compound in high molecular weight polyimide synthesis can be challenging, its derivatives and related structures are actively researched for creating novel thermosetting polyimide resins. vt.edugoogle.com

Development of Biodegradable Polymers with this compound Moieties

The growing demand for sustainable materials has spurred research into biodegradable polymers derived from renewable resources. This compound, obtainable from camphor, presents a bio-based alternative to petrochemical-derived monomers for polyester synthesis. researchgate.netnih.gov

Researchers have successfully synthesized aliphatic polyesters by the ring-opening alternating copolymerization (ROAC) of this compound with various epoxides. researchgate.netresearchgate.net This method allows for the creation of perfectly alternating polyesters. researchgate.netresearchgate.net For instance, the copolymerization of this compound and propylene (B89431) oxide, catalyzed by a chromium salen complex with a co-catalyst, yields poly(propylene camphorate) with high molecular weight and a narrow molecular weight distribution. nih.gov

Furthermore, tandem catalytic systems have been developed to produce aliphatic polyesters from dicarboxylic acids like camphoric acid. nih.gov This process involves the in-situ formation of the anhydride followed by its copolymerization with epoxides, offering an efficient route to new biodegradable polyesters. nih.gov The resulting polymers from camphoric acid exhibit promising thermal properties and, importantly, demonstrate degradability. For example, polyethylene camphorate showed significant degradation after just 14 days in deionized water. researchgate.net The incorporation of this compound has also been explored in creating hybrid prodrugs conjugated to biodegradable polymers for applications in drug delivery. rsc.org

A notable strategy involves the self-switchable terpolymerization of this compound, propylene oxide, and ε-caprolactone. researchgate.net This one-pot synthesis, using an organo-base catalyst, first produces a block of poly(this compound-alt-propylene oxide) and then, upon consumption of the anhydride, a block of poly(ε-caprolactone), resulting in a block copolymer with distinct segments. researchgate.net

Table 1: Examples of Biodegradable Polymers from this compound

| Polymer Name | Monomers | Key Features |

|---|---|---|

| Poly(propylene camphorate) | This compound, Propylene oxide | High molecular weight, narrow molecular weight distribution. nih.gov |

| Polyethylene camphorate (PEC) | Camphoric acid, Ethylene glycol | Degrades in water. researchgate.net |

Contributions to High-Performance Polymers with Tunable Thermal and Mechanical Properties

The rigid structure of the this compound unit significantly enhances the thermal and mechanical properties of polymers. Its incorporation can increase the glass transition temperature (Tg) and improve the hardness of materials. researchgate.netbg.ac.rs

For example, copolyesters of 2,5-furandicarboxylic acid and camphoric acid have been synthesized, demonstrating that the addition of camphoric moieties allows for the modulation of mechanical and barrier properties. researchgate.net While the thermal stability, as indicated by the onset of degradation (Tonset), tends to decrease with a higher camphoric acid content, the glass transition temperature (Tg) also decreases, suggesting improved flexibility. mdpi.com

In another study, camphoric acid was used as a building block for UV-curing polyester resins. The inclusion of this cyclic monomer led to an increased glass transition temperature and improved thermal and mechanical properties compared to resins without it. researchgate.net Similarly, polyesters derived from camphoric acid and various diols, such as erythritol and isosorbide, have exhibited high glass transition temperatures, reaching up to 125 °C. researchgate.net

The use of camphoric acid in unsaturated polyester resins, when reinforced with materials like kraft lignin (B12514952) or flax fabric, has shown significant improvements in mechanical properties. For instance, the addition of 5 wt.% kraft lignin increased tensile strength and toughness, while flax fabric reinforcement boosted tensile strength by an impressive 481%. bg.ac.rs A novel bio-based epoxy resin derived from camphoric acid, when cured, showed an 11.5% increase in flexural strength and a 109.4% increase in impact strength compared to a conventional bisphenol A-based epoxy. researchgate.net

Table 2: Thermal and Mechanical Properties of this compound-Containing Polymers

| Polymer System | Reinforcement/Modification | Property Enhancement | Reference |

|---|---|---|---|

| Poly(butylene furanoate/camphorate) | Copolymerization | Tunable Tg and flexibility. mdpi.com | |

| UV-curing polyester resins | Incorporation of camphoric acid | Increased Tg, improved thermal and mechanical properties. researchgate.net | |

| Camphor-based polyesters | Polycondensation with various diols | Tg up to 125 °C. researchgate.net | |

| Unsaturated polyester resin | 5 wt.% Kraft Lignin | 23.9% increase in tensile strength, 93.4% increase in toughness. bg.ac.rs | |

| Unsaturated polyester resin | Flax Fabric | 481% increase in tensile strength. bg.ac.rs |

Supramolecular Chemistry Applications

The defined stereochemistry and structural rigidity of this compound and its derivatives make them excellent components for building complex supramolecular architectures.

This compound and its parent acid have been utilized in the design of host-guest systems and for molecular recognition. For instance, (+)-camphoric acid has been used for the chiral resolution of racemic Tröger's base receptors through hydrogen-bonding interactions. researchgate.net

In the realm of metal-organic frameworks (MOFs), chiral MOF thin films based on zinc, camphoric acid, and 2,7-diazapyrene (B1250610) have been constructed. rsc.org These materials exhibit strong circularly polarized luminescence, a property of interest for optical devices and chiral sensors. rsc.org The V-shaped structure of certain polycarboxylate ligands has been used to create a chiral coordination polymer with a Ni(II) center, demonstrating unique host-guest key-lock interactions. researchgate.net

Furthermore, the addition of this compound as a high-permittivity small molecule to organic photovoltaic devices has been shown to be an effective strategy. acs.org It increases the film permittivity and reduces charge recombination at the donor-acceptor interface, thereby enhancing device efficiency. acs.org In another study, incorporating this compound into a host matrix for a thermally activated delayed fluorescence (TADF) emitter led to a reduction in the energy gap between the singlet and triplet excited states. researchgate.net

The ability of this compound derivatives to self-assemble into ordered structures is a key area of research. For example, a hybrid cisplatin(IV) prodrug, created by fusing this compound with cisplatin, was conjugated to a biodegradable polymer. rsc.org This conjugate self-assembled into micelles, demonstrating a potential drug delivery system. rsc.org

Construction of Host-Guest Systems and Molecular Recognition Architectures

Integration into Functional Materials Research

The inherent chirality of this compound is a crucial feature for its use in functional materials, particularly those involving optical activity.

This compound is inherently chiral, with different isomers available. nih.gov Interestingly, while d- and l-camphoric anhydrides are optically inactive across a wide spectrum, they yield optically active acids upon hydrolysis. ias.ac.in This property is central to its application in creating optically active materials.

In the field of liquid crystal polymers, chiral monomers containing D(+)-camphoric acid have been shown to influence the optical properties and phase behaviors of the resulting polymers. tandfonline.com While direct studies on chirality transfer from this compound itself to achiral fluorophores in hierarchical crystallization are still emerging, the principle has been demonstrated with other chiral polymers like polylactide, suggesting a promising avenue for future research with this compound-based systems. researchgate.net The development of vicinal diamines derived from mefloquine (B1676156) has also shown effective chirality transfer in asymmetric reactions, highlighting the importance of chiral scaffolds in catalysis. acs.org

Specialty Polymers for Tailored Research Applications

This compound serves as a distinctive and valuable monomer in the synthesis of specialty polymers designed for sophisticated research applications. ontosight.ai Its inherent chirality, rigid bicyclic structure, and status as a renewable resource make it an attractive building block for creating polymers with unique and tailored properties. researchgate.netrecercat.cat These polymers are primarily developed for niche, advanced research areas where precise control over the polymer's architecture and resulting functionality is paramount. The incorporation of the this compound moiety into polymer backbones can bestow a range of desirable characteristics, including enhanced thermal stability, inherent optical activity, and specific mechanical properties. researchgate.netresearchgate.net

Research in this domain frequently centers on the creation of high-performance polymers such as polyamides and polyimides. researchgate.netnih.gov Polyimides, in particular, are known for their exceptional thermal stability, chemical resistance, and mechanical strength. azom.comzeusinc.com The synthesis of polyimides involves the reaction of a dianhydride, such as this compound, with a diamine to form a poly(amic acid) precursor, which is subsequently converted to the final polyimide through a process called imidization. azom.comkpi.ua The properties of the resulting polyimide can be finely tuned by carefully selecting the diamine comonomer. kpi.ua

Detailed Research Findings:

Scientific investigations have successfully demonstrated the synthesis of novel polyamides and polyimides using this compound in conjunction with various aromatic diamines. researchgate.net For example, the polycondensation of this compound with flexible aromatic diamines containing ether linkages can yield polymers with good solubility in organic solvents, which is a significant advantage for processing and characterization. kpi.ua These resulting polyimides often display high glass transition temperatures (Tg), a key indicator of their thermal stability. kpi.uaresearchgate.net

A crucial aspect of using this compound is the transference of its chirality to the final polymer, leading to the production of optically active polymers. researchgate.netnih.gov These chiral polymers are of considerable interest for specialized research applications, most notably as chiral stationary phases in enantioselective chromatography, a technique that relies on the ability to separate mirror-image molecules known as enantiomers. nih.gov The measurement of the polymer's specific rotation is a standard method to confirm the preservation of this chirality. researchgate.net

The table below summarizes key research findings on specialty polymers derived from this compound, showcasing the relationship between the polymer composition and its resulting properties and research applications.

| Polymer Type | Comonomer | Key Properties | Research Application Focus |

| Polyester | Various epoxides | Alternating structure, elevated thermal properties. researchgate.net | Biodegradable polyesters. researchgate.netnih.gov |

| Polyimide | Aromatic diamines | High glass transition temperature, optical activity, good solubility. researchgate.netkpi.ua | Chiral separations, high-performance films. researchgate.netazom.com |

| Epoxy Resin | BioIgenox (a biobased diepoxy resin) | High glass transition temperature (165°C), high tensile modulus (2.2 GPa). mdpi.commdpi.com | High-performance biobased composites. mdpi.com |

Advanced Analytical and Spectroscopic Characterization in Camphoric Anhydride Research

High-Resolution Mass Spectrometry for Structural Elucidation of Complex Derivatives

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and elucidating the structures of complex organic molecules and their derivatives. By providing highly accurate mass-to-charge ratio (m/z) measurements, HRMS allows for the unambiguous determination of the molecular formula of a compound. This is particularly vital when analyzing novel derivatives or degradation products of camphoric anhydride (B1165640), where precise mass data can distinguish between compounds with similar nominal masses.

Furthermore, tandem mass spectrometry (MS/MS) techniques, often coupled with HRMS (e.g., Orbitrap HRMS), enable detailed fragmentation analysis. By fragmenting the parent ion and analyzing the resulting daughter ions, researchers can deduce structural features, identify functional groups, and map out fragmentation pathways. This information is critical for confirming the identity of synthesized derivatives or identifying unknown compounds formed during reactions or degradation processes involving camphoric anhydride. For instance, studies on related compounds have utilized HRMS/MS to elucidate the structures of degradation products, providing pathways for the formation of various daughter ions scirp.org.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural determination, offering detailed information about the connectivity and environment of atoms within a molecule.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are particularly powerful for resolving complex structures by establishing correlations between different nuclei. Key techniques include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, mapping out which protons are adjacent in the molecular structure. This helps in tracing proton networks and inferring connectivity within the this compound framework.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C). It is crucial for assigning specific proton signals to their corresponding carbon atoms, thereby building a skeletal map of the molecule.

These techniques, when applied to this compound derivatives, allow for the unambiguous assignment of signals and the determination of stereochemical relationships, providing insights into conformational preferences.

Solid-State NMR for Polymer Structure Analysis

Solid-State NMR (SSNMR) spectroscopy is essential for characterizing materials in their native solid forms, including polymers, crystalline solids, and amorphous compounds. Techniques such as Magic Angle Spinning (MAS) and Cross Polarization (CP) are employed to overcome the line broadening effects inherent in solid samples, thereby improving spectral resolution and sensitivity rsc.orgmdpi.compreprints.orgresearchgate.netrug.nl.

When this compound is incorporated into polymer matrices or studied in its solid crystalline form, SSNMR can provide critical information about its local structure, molecular packing, and dynamics. For instance, SSNMR can differentiate between various polymorphic forms, identify conformational changes, and quantify the number of non-equivalent molecules within a crystal lattice. Although direct examples of this compound in polymer analysis might be specific, the principles of SSNMR are broadly applicable to understanding the structural integrity and behavior of such molecules within solid-state applications rug.nl.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing characteristic "fingerprints" indicative of functional groups and molecular structure.

Infrared (IR) Spectroscopy: Acid anhydrides, including this compound, are characterized by the presence of two carbonyl (C=O) stretching vibrations. These typically appear as two distinct absorption bands in the IR spectrum, generally in the range of 1630–1850 cm⁻¹ spectroscopyonline.comlibretexts.org. The specific positions and intensities of these bands are sensitive to the cyclic or acyclic nature of the anhydride and the electronic environment of the carbonyl groups. For this compound, these characteristic C=O stretches are key identifiers spectroscopyonline.comucla.edu.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that involve a change in polarizability. It is particularly useful for identifying molecular backbone structures and symmetric vibrations that may be weak or absent in IR spectra. Raman can provide insights into functional groups, crystal lattice vibrations, and molecular symmetry mt.comrenishaw.comhoriba.com. For this compound, Raman spectroscopy can confirm the presence of the anhydride functionality and provide additional structural information, especially regarding skeletal vibrations.

X-ray Crystallography for Precise Solid-State Structure Determination and Chiroptical Inclusion Studies

For this compound, X-ray crystallography can reveal its exact stereochemistry and conformation in the crystalline lattice. Furthermore, its ability to resolve chiral centers makes it invaluable for studying chiral inclusion phenomena, where chiral molecules can form host-guest complexes. Studies on derivatives of camphoric acid have utilized X-ray crystallography to reveal chiral, polymeric packing arrangements suitable for such inclusion studies core.ac.uk. Specific crystallographic data for L-camphoric anhydride, such as unit cell parameters and space group, are available, confirming its crystalline nature and providing precise structural details anucde.info.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assessment

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to assess the stereochemical properties of chiral molecules. These techniques measure the differential absorption or rotation of left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the stereochemistry of a molecule. Enantiomers of a chiral compound exhibit CD spectra that are mirror images of each other, allowing for the determination of absolute configuration and enantiomeric purity. CD is particularly useful when comparing a sample to a known standard or when employing theoretical calculations. The technique has largely superseded ORD due to easier spectral interpretation chiralabsxl.compsu.eduunipi.it. CD has been used to confirm the chiroptical activity of complexes derived from camphoric acid researchgate.net.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of plane-polarized light as a function of wavelength. While historically important, it is less commonly used now than CD for detailed stereochemical analysis. However, ORD data can still provide valuable information about the stereochemical configuration of chiral compounds.

These chiroptical methods are crucial for characterizing chiral this compound enantiomers and derivatives, ensuring stereochemical integrity in synthetic applications.

Compound List

this compound

Camphoric acid

(1R,3R)-Camphoric acid

(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione (L-Camphoric anhydride)

(1R,5S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione (D-Camphoric anhydride)

8-bromothis compound

Bromo camphoric acid derivative

Data Tables

Table 1: Characteristic IR Carbonyl Stretching Frequencies for Acid Anhydrides

| Functional Group | Typical Stretching Frequency (cm⁻¹) | Intensity | Notes |

| Acid Anhydride | 1850-1800 (asymmetric stretch) | Strong | Two distinct peaks are characteristic. |

| 1780-1740 (symmetric stretch) | Strong | Position can vary based on ring strain and substituents. |

Note: Specific values for this compound may vary slightly based on experimental conditions and its bicyclic structure.

Table 2: Unit Cell Parameters for L-Camphoric Anhydride

| Parameter | Value (Å or °) | Space Group |

| a | 6.5001 | P 1 2₁/n 1 |

| b | 11.5624 | |

| c | 12.7093 | |

| α | 90° | |

| β | 92.179° | |

| γ | 90° | |

| Z | (Not specified) | |

| Z' | (Not specified) |

Source: anucde.info

Table 3: Predicted Mass-to-Charge Ratios (m/z) for L-Camphoric Anhydride Adducts

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 183.10158 | 133.7 |

| [M+Na]⁺ | 205.08352 | 143.7 |

| [M-H]⁻ | 181.08702 | 138.0 |

| [M+NH₄]⁺ | 200.12812 | 160.4 |

| [M+K]⁺ | 221.05746 | 142.9 |

| [M+H-H₂O]⁺ | 165.09156 | 131.2 |

| [M+HCOO]⁻ | 227.09250 | 152.6 |

| [M+CH₃COO]⁻ | 241.10815 | 181.6 |

| [M+Na-2H]⁻ | 203.06897 | 141.1 |

| [M]⁺ | 182.09375 | 135.2 |

| [M]⁻ | 182.09485 | 135.2 |

Note: CCS values are predicted Collision Cross Section values. Source: uni-heidelberg.de

Theoretical and Computational Studies of Camphoric Anhydride

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and predicting the reactivity of molecules. Studies employing DFT methods on camphor (B46023) derivatives, including intermediates in synthetic pathways, have offered insights into their electronic properties and reaction mechanisms core.ac.uk. For camphoric anhydride (B1165640), computational analyses aim to map its electron density distribution, identify key reactive sites, and predict its behavior in chemical transformations. While specific detailed DFT studies on camphoric anhydride's reactivity descriptors are not extensively detailed in the provided snippets, the general application of DFT in predicting reactivity, such as electrophilicity indices and carbanion formation energies for related systems, highlights its potential for understanding this compound's chemical behavior nih.govmdpi.com. These calculations can reveal information about the molecule's frontier molecular orbitals (HOMO-LUMO gap), which are crucial for understanding its electronic excitation and potential reaction pathways scirp.org.

Molecular Dynamics Simulations: Polymerization Processes and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules, including their conformational preferences and interactions in various environments. For this compound, MD simulations, often coupled with quantum mechanical (QM) calculations, have been employed to characterize its structure in solution and to select plausible molecular geometries for further QM optimization acs.orgnih.govresearchgate.net. This joint experimental-computational approach, combining NMR spectroscopy, MD, and QM, is used for full structural characterization in solution acs.orgnih.gov. While direct computational studies focusing on the polymerization processes of this compound are not explicitly detailed in the provided search results, MD simulations are widely used to study the conformational analysis of cyclic molecules and polymers columbia.educolumbia.eduresearchgate.net. These simulations can reveal preferred molecular conformations, chain flexibility, and how intermolecular forces influence molecular geometries, which are foundational for understanding any potential polymerization or other condensed-phase behaviors.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry lies in the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which can then be validated against experimental data. For this compound, the combination of MD simulations and QM calculations allows for the prediction of NMR parameters acs.orgnih.govresearchgate.net. These predicted values are then compared with experimental NMR spectra to verify the accuracy of the derived molecular structures and conformational assignments acs.orgnih.govresearchgate.net.

Quality thresholds, often expressed as root-mean-square deviations (RMSD), are established to quantify the agreement between calculated and experimental NMR data. For instance, typical quality thresholds for ¹H-¹H couplings are reported to be in the range of 0.7–0.9 Hz, for interproton distances 0.07–0.11 Å, for ¹H chemical shifts 0.05–0.08 ppm, and for ¹³C chemical shifts 1.0–2.1 ppm acs.orgnih.govresearchgate.net. Such comparisons are vital for confirming the structural models derived from computational analyses.

Table 1: Predicted vs. Experimental NMR Parameter Quality Thresholds

| Parameter Type | Quality Threshold (RMSD) |

| ¹H-¹H Couplings | 0.7–0.9 Hz |

| Interproton Distances | 0.07–0.11 Å |

| ¹H Chemical Shifts | 0.05–0.08 ppm |

| ¹³C Chemical Shifts | 1.0–2.1 ppm |

Structure-Property Relationship Elucidation through Computational Modeling

Computational modeling serves as a critical bridge for understanding how a molecule's structure dictates its properties. By correlating computational findings from electronic structure calculations and conformational analyses with experimental observations, researchers can elucidate structure-property relationships. For example, studies on related systems demonstrate how electronic properties derived from DFT, such as electrophilicity indices, can predict reactivity, while conformational preferences influence a molecule's behavior in different environments nih.govresearchgate.net.

The analysis of crystalline solid solutions, for instance, highlights how variations in structure can lead to continuous changes in properties, offering a means to understand structure-property relationships acs.org. While specific structure-property relationships for this compound are not exhaustively detailed in the provided snippets, the general application of computational methods to predict and understand spectral data (Section 6.3) and electronic properties (Section 6.1) directly contributes to this elucidation. For instance, understanding how specific functional groups or the bicyclic structure of this compound influence its vibrational frequencies or NMR chemical shifts provides insight into its fundamental properties.

Compound List

this compound

Camphor

Camphoric acid

8-bromothis compound

Maleic anhydride

Propylene (B89431) glycol

Future Directions and Emerging Research Opportunities

Sustainable Chemical Synthesis and Resource Utilization

The inherent renewability of camphoric acid, derived from (+)-camphor or α-pinene, positions camphoric anhydride (B1165640) as a key bio-based chemical intermediate. Future research is increasingly directed towards optimizing its synthesis from these sustainable feedstocks and utilizing it in environmentally benign processes.

Renewable Feedstock Valorization: Continued exploration into efficient synthesis routes from α-pinene google.com and the direct utilization of camphoric acid, itself derived from renewable camphor (B46023) sources researchgate.netrsc.orgresearchgate.net, underscores a commitment to green chemistry. Research is focusing on developing more atom-economical and energy-efficient pathways to produce camphoric anhydride, minimizing waste and by-product formation.

Greener Synthesis Methodologies: Solvent-free reaction conditions for esterifications involving this compound have demonstrated potential for reduced environmental impact vnu.edu.vn. Further development in this area, alongside the exploration of alternative, less hazardous solvents or solventless processes for anhydride synthesis and subsequent reactions, is a significant research opportunity.

Bio-based Materials: this compound serves as a crucial monomer in the synthesis of bio-based polyesters and epoxy thermosets researchgate.netresearchgate.netfishersci.comacs.orgacademie-sciences.frrsc.orgrsc.orgscispace.com. Future work will likely focus on tailoring the properties of these materials, such as enhancing their biodegradability, mechanical strength, and thermal stability, by carefully selecting co-monomers and optimizing polymerization conditions. For example, polyesters derived from camphoric acid and various diols have shown glass transition temperatures (Tg) ranging from -16 °C to 125 °C rsc.org.

Novel Catalytic Systems and Methodologies Exploiting this compound

The reactivity of this compound can be harnessed and modulated through the development of advanced catalytic systems, enabling access to complex molecular architectures and functional materials.

Organocatalysis and Metal Catalysis in Polymerization: this compound is a valuable monomer in ring-opening alternating copolymerization (ROAC) with epoxides, yielding polyesters. Research is actively exploring new organocatalysts and metal-based catalysts for these polymerizations, aiming for greater control over molecular weight, dispersity, and block copolymer formation acs.orgrsc.orgresearchgate.netresearchgate.netnih.govnih.gov. For instance, iron(III)/potassium(I) heterodinuclear catalysts have demonstrated high activity and selectivity for the copolymerization of epoxides and anhydrides, producing high Tg polyesters rsc.org. Specific examples include achieving turnover frequencies (TOF) of up to 3200 h⁻¹ at 140 °C rsc.org.

Asymmetric Catalysis and C-H Functionalization: Derivatives of camphoric acid, and by extension this compound, are being investigated as chiral ligands for asymmetric catalysis mdpi.comresearchgate.netuni-hamburg.de. The development of novel chiral catalysts based on this compound scaffolds for reactions such as C-H functionalization, enantioselective silylation, and other transformations offers significant potential for synthesizing enantiomerically pure compounds. For example, chiral Schiff base ligands derived from (+)-camphoric acid have been used in titanium complexes for the enantioselective silylation of aldehydes, achieving enantiomeric excesses (e.e.s) up to 73% researchgate.net.

Advanced Synthesis Strategies: The exploration of tandem catalytic transformations, where a single catalyst facilitates multiple reaction steps, presents an efficient approach for synthesizing complex molecules and polymers from this compound nih.gov. Furthermore, investigating novel reaction pathways, such as photo-oxidation of camphorquinone (B77051) to form this compound moieties within polymer backbones, opens new avenues for functional material design beilstein-journals.orgbeilstein-journals.org.

Rational Design of Advanced Materials with Enhanced Functionality

This compound is emerging as a versatile building block for the rational design of advanced materials with tailored properties, spanning polymers, porous frameworks, and functional composites.

High-Performance Polyesters and Copolymers: The incorporation of this compound into polymer chains, particularly through ROAC with epoxides, leads to polyesters with desirable properties such as high glass transition temperatures (Tg), good thermal stability, and potential biodegradability researchgate.netrsc.orgacs.orgacademie-sciences.frrsc.orgresearchgate.netresearchgate.net. For example, polyisosorbide camphorate exhibits a Tg of 125 °C rsc.org. Research is focused on creating block copolymers and terpolymers with precisely controlled architectures and functionalities for applications ranging from thermoplastics to adhesives and elastomers researchgate.netresearchgate.netnih.gov.

Chiral Materials and Metal-Organic Frameworks (MOFs): Camphoric acid derivatives are employed in the construction of homochiral Metal-Organic Frameworks (MOFs) mdpi.comuni-hamburg.de. These porous materials offer unique properties for applications in enantioselective catalysis, chiral separations, and sensing. Future research aims to expand the library of this compound-based MOFs and to integrate additional functionalities for multi-purpose applications.

Functional Polymers and Composites: this compound can be covalently incorporated into polymer backbones via photochemical transformations beilstein-journals.orgbeilstein-journals.org, leading to functional polymers with unique properties. Its use as a hardener in bio-based epoxy thermosets contributes to materials with high Tg and mechanical strength, offering sustainable alternatives to petroleum-based resins acs.orgacademie-sciences.frscispace.com.

Interdisciplinary Research Integrating this compound as a Versatile Chemical Platform

The multifaceted nature of this compound allows it to serve as a central component in interdisciplinary research, bridging organic synthesis, materials science, catalysis, and even biomedical applications.

Pharmaceutical and Agrochemical Synthesis: this compound is a valuable chiral building block for the synthesis of complex organic molecules, including intermediates for pharmaceuticals and agrochemicals fishersci.comontosight.ai. Its derivatives have shown potential biological activities, such as antiviral ontosight.ainih.govresearchgate.netnih.gov and antimicrobial properties ontosight.aidntb.gov.ua, driving research into novel therapeutic agents.

Sustainable Chemistry and Biomaterials: The renewable origin and potential for green synthesis of this compound align it with the growing field of sustainable chemistry google.comresearchgate.netrsc.orgresearchgate.net. Its application in bio-based polymers and composites contributes to the development of environmentally friendly materials and processes.

Catalysis and Ligand Design: this compound and its derivatives are instrumental in the design of chiral ligands and catalysts for a wide array of asymmetric transformations mdpi.comresearchgate.netuni-hamburg.de. This interdisciplinary aspect connects fundamental organic chemistry with applied catalysis and materials science.

Advanced Functional Materials: The ability to create polymers with high Tg, chiral MOFs, and functionalized polymer backbones positions this compound as a key component in developing next-generation materials for diverse applications, from high-performance plastics to specialized separation media.

Q & A

Basic: What are the established methods for synthesizing camphoric anhydride (CA), and how do reaction conditions influence yield and purity?

This compound is typically synthesized via dehydration of camphoric acid. Key methods include:

- Catalytic dehydration : Using dimethyldicarbonate (DMDC) and salen complexes under mild conditions, achieving high yields (up to 90%) and low polydispersity (Δ < 1.3) in subsequent polyester synthesis .

- MsCl-mediated dehydration : Methanesulfonyl chloride (MsCl) efficiently dehydrates camphoric acid to CA, followed by reactions with amines to form imide derivatives .

- Bromination-assisted synthesis : Phosphorus tribromide (PBr₃) and bromine (Br₂) in CCl₄ at 70–75°C yield brominated CA derivatives, though excess Br₂ may lead to camphoric acid byproducts .

Optimization tips : Control stoichiometry (e.g., 1:1 molar ratio of Br₂ to PBr₃) and reaction time (4.5–7.5 hours) to minimize impurities. Recrystallization from CHCl₃-ether improves purity .

Advanced: How can CA modulate dielectric properties in polymer matrices, and what methodologies quantify these effects?

CA is blended into polymers like polystyrene (PS) to increase dielectric constants (εᵣ) via its high dipole moment. Methodologies include:

- Matrix preparation : Mix CA with PS at 0–25% (w/w), followed by spin-coating or solvent casting to form thin films .

- Dielectric measurement : Capacitance testing reveals εᵣ increases linearly with CA content (εᵣ = 2.44 + 0.13 × CA%) .

- Photophysical analysis : UV-Vis and photoluminescence (PL) spectra of doped dyes (e.g., DCM2) show solvatochromic shifts (e.g., PL peak redshift from 563 nm to 605 nm with 24.5% CA), correlating with εᵣ changes .

Key consideration : Maintain refractive index consistency (n ≈ 1.55–1.65) to isolate dielectric effects from optical interference .

Basic: What spectroscopic techniques characterize CA and its derivatives?

- FT-IR : Confirms anhydride formation (peaks at 1820 cm⁻¹ and 1775 cm⁻¹ for C=O stretching) and imide derivatives (N–H stretches at ~3300 cm⁻¹) .

- ¹H NMR : Methyl group resonances (δ 8.6–9.0 ppm) distinguish CA from brominated derivatives (e.g., δ 8.93 ppm for CH₃-8 in bromo-CA) .

- Mass spectrometry : Fragmentation patterns (e.g., m/z 173/175 for bromo-CA) validate molecular identity .

Best practice : Combine multiple techniques to resolve structural ambiguities, especially for halogenated derivatives .

Advanced: How to resolve contradictions in halogenated CA synthesis outcomes?

Bromination of CA can yield mixed products (e.g., bromo-CA, unbrominated CA, or camphoric acid) due to:

- Reagent selection : PBr₃-Br₂ minimizes byproducts compared to PCl₅-Br₂, which may leave unbrominated CA .

- Post-reaction treatment : Ice quenching and ether extraction improve isolation efficiency (90% yield) .

- Isotopic labeling : Use deuterated reagents (e.g., camphor-8,8,8-d₃) to track reaction pathways and optimize conditions .

Troubleshooting : Monitor reaction progress via ¹H NMR to adjust reagent ratios dynamically .

Basic: How is CA used in terpene-based polyester synthesis, and how is polymerization optimized?

CA serves as a cyclic anhydride monomer in tandem polyester synthesis:

- One-pot method : Combine CA with epoxides (e.g., ethylene oxide) using salen catalysts, achieving Mn up to 27 kDa .

- Catalyst selection : Bimetallic salen complexes enhance ring-opening polymerization efficiency and control molecular weight distribution (Δ < 1.3) .

- Thermal analysis : Differential scanning calorimetry (DSC) monitors glass transition temperatures (Tg) to assess polymer crystallinity .

Note : Pre-dry monomers to prevent hydrolytic side reactions .

Advanced: How does solid-state solvation with CA affect organic semiconductor properties?

CA-doped matrices enable tunable exciton energies in organic semiconductors:

- Film fabrication : Blend CA with PS (e.g., 5–25% w/w) and disperse dyes (e.g., R-dye) via spin-coating .

- Absorption spectroscopy : Blue shifts in absorption peaks (e.g., ~700 nm to shorter wavelengths) confirm polarity-dependent solvatochromism .

- Theoretical validation : Compare experimental εᵣ values with density functional theory (DFT) calculations to model dipole-dipole interactions .

Application : Tailor bandgaps in organic photovoltaics (OPVs) by adjusting CA content .

Basic: What photochemical routes synthesize CA, and how do they compare to thermal methods?

- Photo-oxidation : Irradiate camphorquinone under UV light to yield CA via singlet oxygen-mediated pathways (yield ~40%) .

- Thermal dehydration : Higher yields (67–90%) but require harsh reagents (e.g., PBr₃) .

Trade-off : Photochemical routes reduce byproducts but demand specialized equipment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.